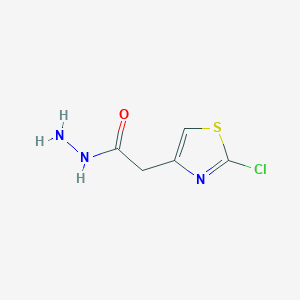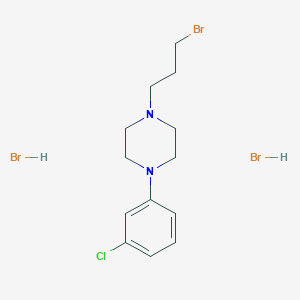
1-Benzyl-4-ethynylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-4-ethynylbenzene is an organic compound characterized by a benzene ring substituted with a benzyl group and an ethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-4-ethynylbenzene can be synthesized through various methods. One common approach involves the alkylation of benzene derivatives followed by the introduction of an ethynyl group. The Friedel-Crafts alkylation reaction is often employed to attach the benzyl group to the benzene ring. Subsequently, the ethynyl group can be introduced through a Sonogashira coupling reaction, which involves the reaction of an aryl halide with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-ethynylbenzene undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The benzyl group can be reduced to form the corresponding alkane.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions using palladium on carbon as a catalyst are typical.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation and nitration reactions, respectively.
Major Products Formed:
- Oxidation of the ethynyl group can yield aldehydes or ketones.
- Reduction of the benzyl group results in the formation of toluene derivatives.
- Substitution reactions produce a variety of substituted benzene compounds .
Scientific Research Applications
1-Benzyl-4-ethynylbenzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aromatic compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-ethynylbenzene involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the benzyl group can engage in hydrophobic interactions. These interactions can influence the compound’s reactivity and binding affinity in biological systems .
Comparison with Similar Compounds
- 1-Ethyl-4-ethynylbenzene
- 1-Butyl-4-ethynylbenzene
- 4-Ethynyltoluene
Comparison: 1-Benzyl-4-ethynylbenzene is unique due to the presence of both a benzyl and an ethynyl group, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C15H12 |
|---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
1-benzyl-4-ethynylbenzene |
InChI |
InChI=1S/C15H12/c1-2-13-8-10-15(11-9-13)12-14-6-4-3-5-7-14/h1,3-11H,12H2 |
InChI Key |
WLKKPTRZCRQBDY-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=C(C=C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(((tert-Butoxycarbonyl)amino)methyl)-6-fluorospiro[3.3]heptane-2-carboxylic acid](/img/structure/B13510480.png)
![2-{[(2-Chlorophenyl)methyl]amino}propan-1-olhydrochloride](/img/structure/B13510482.png)

![Methyl 1,4-dioxa-8-azaspiro[4.5]decane-6-carboxylate](/img/structure/B13510488.png)




![1-[(4-cyano-2-nitrophenyl)sulfanyl]-N,N-dimethylformamide](/img/structure/B13510540.png)



